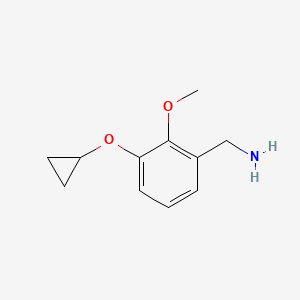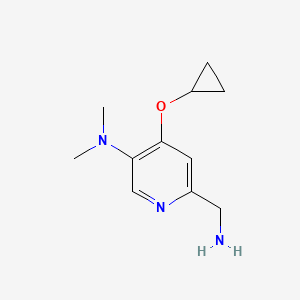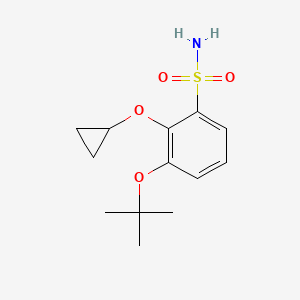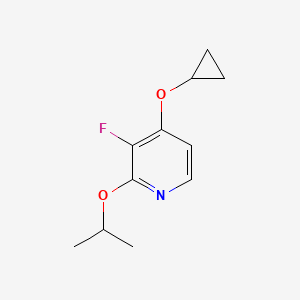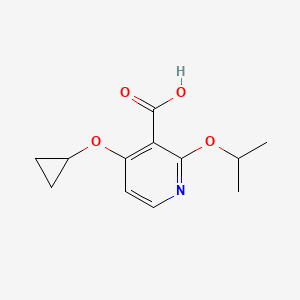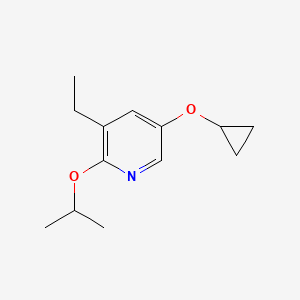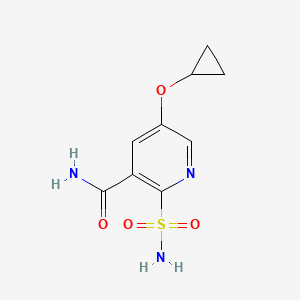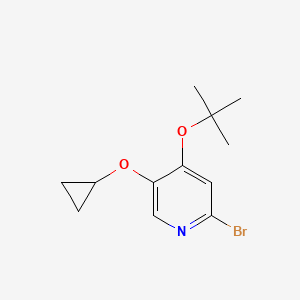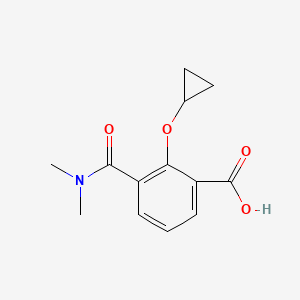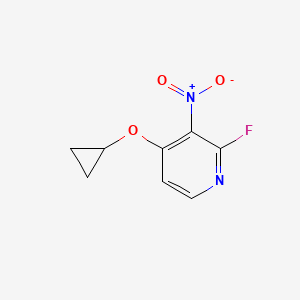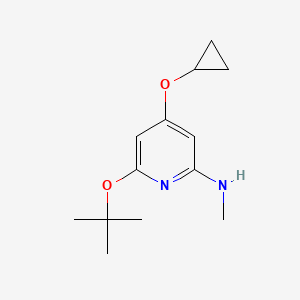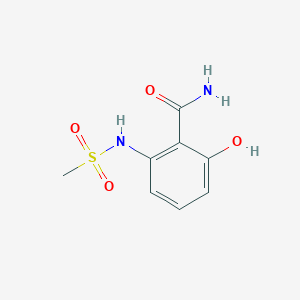
2-Hydroxy-6-(methylsulfonamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-(methylsulfonamido)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group. This compound features a hydroxyl group at the second position and a methylsulfonamido group at the sixth position on the benzene ring, making it a substituted benzamide. The presence of these functional groups imparts unique chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(methylsulfonamido)benzamide can be achieved through various methods. One common approach involves the direct condensation of benzoic acids and amines. For instance, the reaction between 2-hydroxybenzoic acid and methylsulfonamide in the presence of a suitable catalyst can yield the desired product. Ultrasonic irradiation and the use of Lewis acidic ionic liquids immobilized on diatomite earth (diatomite earth@IL/ZrCl4) have been reported to enhance the efficiency of this reaction .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can make the process more efficient and environmentally friendly. These methods are advantageous due to their high yields, low reaction times, and eco-friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-6-(methylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The sulfonamido group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-6-(methylsulfonyl)benzaldehyde.
Reduction: Formation of 2-hydroxy-6-(methylsulfonamido)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-(methylsulfonamido)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonamido groups play crucial roles in its biological activity. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzamide: Lacks the sulfonamido group, making it less versatile in certain reactions.
6-Methylsulfonamidobenzamide: Lacks the hydroxyl group, affecting its solubility and reactivity.
2-Hydroxy-6-aminobenzamide: Contains an amino group instead of a sulfonamido group, leading to different chemical properties.
Uniqueness
2-Hydroxy-6-(methylsulfonamido)benzamide is unique due to the presence of both hydroxyl and sulfonamido groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10N2O4S |
|---|---|
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
2-hydroxy-6-(methanesulfonamido)benzamide |
InChI |
InChI=1S/C8H10N2O4S/c1-15(13,14)10-5-3-2-4-6(11)7(5)8(9)12/h2-4,10-11H,1H3,(H2,9,12) |
InChI-Schlüssel |
YAACMFUURFAMNC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


